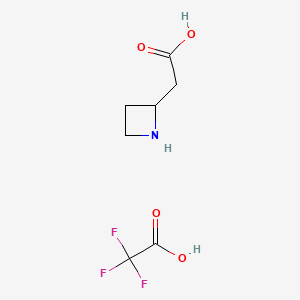
2-(Azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid is a chemical compound that belongs to the class of azetidinones, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cycloaddition of azetidin-2-yl derivatives with trifluoroacetic acid derivatives. The reaction conditions may include the use of catalysts, such as iodine, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, such as antimicrobial properties, making it useful in studying biological systems.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(Azetidin-2-yl)acetic acid; 2,2,2-trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Azetidin-2-ones
Trifluoroacetic acid derivatives
Other azetidine derivatives
Propriétés
Formule moléculaire |
C7H10F3NO4 |
|---|---|
Poids moléculaire |
229.15 g/mol |
Nom IUPAC |
2-(azetidin-2-yl)acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO2.C2HF3O2/c7-5(8)3-4-1-2-6-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) |
Clé InChI |
XCHPWDWSDGUIED-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1CC(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


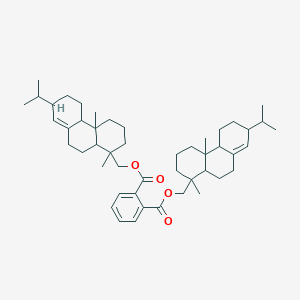
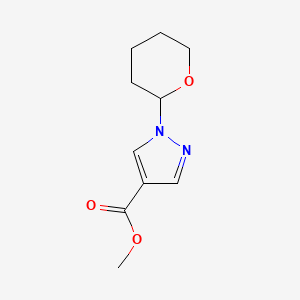
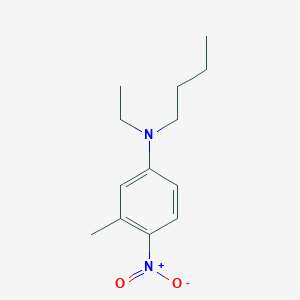
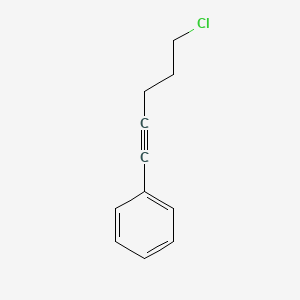
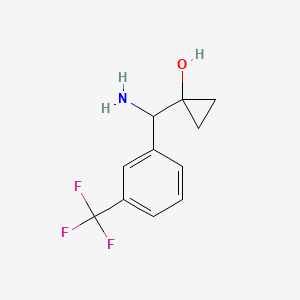

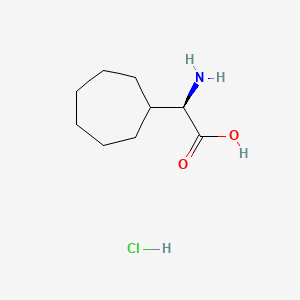

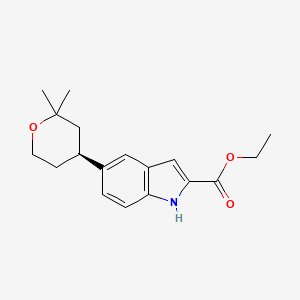

![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)
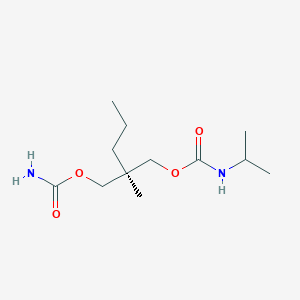
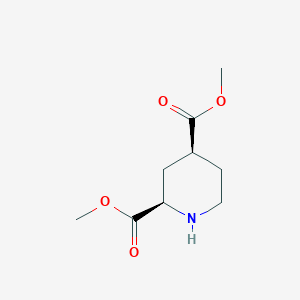
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
